molecular formula C15H14ClN3 B2780879 2-Amino-4-(4-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile CAS No. 338794-05-1

2-Amino-4-(4-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile

Cat. No.: B2780879
CAS No.: 338794-05-1
M. Wt: 271.75
InChI Key: WYKFMQVTLGCOQL-UHFFFAOYSA-N
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Description

2-Amino-4-(4-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile is a heterocyclic compound that contains nitrogen and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile typically involves the condensation of a chalcone or carbonyl compound with malononitrile and ammonium acetate. This reaction is usually carried out in the presence of ethanol as a solvent under conventional heating . Another method involves the reaction of 2-nitro-4-chlorodiphenyl ether with hydrazine hydrate in the presence of iron trichloride hexahydrate and activated charcoal .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit the growth of cancer cells by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-bromophenyl)-6-ethyl-5-methylnicotinonitrile
  • 2-Amino-4-(4-chlorophenyl)-1,3-thiazole
  • 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile

Uniqueness

2-Amino-4-(4-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile is unique due to its specific substitution pattern on the nicotinonitrile scaffold.

Properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3/c1-3-13-9(2)14(12(8-17)15(18)19-13)10-4-6-11(16)7-5-10/h4-7H,3H2,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKFMQVTLGCOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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